2-Benzyl-2,6-diazaspiro[3.3]heptane

Conformational Analysis Medicinal Chemistry Structure-Based Drug Design

Piperazine replacement often introduces conformational flexibility that compromises target selectivity. 2-Benzyl-2,6-diazaspiro[3.3]heptane resolves this with a rigid spirocyclic core fixing N-N distance +1.3 Å vs. piperazine and increasing molecular volume by ~9-13 ų. Key advantages: • Reduces logD₇.₄ by 0.7-1.1 units, improving solubility and lowering phospholipidosis risk • Serves as a constrained probe for σ2R binding-site mapping • Enables IP space expansion without MW-class alteration. Standard packs: 100 mg-bulk. Global shipping.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
CAS No. 1194508-28-5
Cat. No. B1531065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-2,6-diazaspiro[3.3]heptane
CAS1194508-28-5
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESC1C2(CN1)CN(C2)CC3=CC=CC=C3
InChIInChI=1S/C12H16N2/c1-2-4-11(5-3-1)6-14-9-12(10-14)7-13-8-12/h1-5,13H,6-10H2
InChIKeyBSGJWDYVBDFDFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-2,6-diazaspiro[3.3]heptane: Piperazine Bioisostere


2-Benzyl-2,6-diazaspiro[3.3]heptane is a conformationally restricted, saturated spirocyclic diamine that serves as a validated bioisostere of the piperazine ring system . Its rigid bicyclo[3.3]heptane framework, composed of two fused azetidine rings sharing a single carbon atom, imposes a well-defined three-dimensional orientation on its nitrogen atoms. This structural preorganization distinguishes it from flexible piperazine analogs and underpins its utility in medicinal chemistry programs where conformational control is required for target engagement or selectivity [1].

Conformational control
Rigid spirocyclic core for target engagement studies
Bioisostere replacement
Reported piperazine bioisostere in medicinal chemistry
SAR exploration
Defined N-N geometry for structure-activity relationship studies

Why Piperazines Cannot Substitute 2-Benzyl-2,6-diazaspiro[3.3]heptane


Simple substitution of a piperazine moiety with 2-benzyl-2,6-diazaspiro[3.3]heptane is not a neutral structural exchange; it fundamentally alters molecular geometry, conformational sampling, and physicochemical properties in ways that directly impact target binding and pharmacokinetic behavior [1]. Quantum mechanical calculations reveal that the diazaspiro[3.3]heptane core positions the nitrogen atoms approximately 1.3 Šfurther apart and increases molecular volume by ~9-13 ų compared to piperazine [2]. These changes can lead to both significant gains and losses in target affinity, as well as altered off-target profiles, rendering a simple 'replacement' strategy invalid without explicit experimental validation [3]. The evidence below provides the quantitative differentiation necessary for informed scientific and procurement decisions.

Geometry Conformational preorganization shifts N-N distance, potentially altering pharmacophore fit vs. flexible piperazines.
Lipophilicity Reported logD lowering effect (0.7–1.1 units) is not predictable from simple carbon count; ADME profiles may differ.
Binding Receptor affinity can shift by orders of magnitude; SAR from piperazine analogs may not transfer directly.

Quantitative Differentiation: 2-Benzyl-2,6-diazaspiro[3.3]heptane


N-N Distance Alteration vs. Piperazine

Quantum mechanical conformational analysis demonstrates that the 2,6-diazaspiro[3.3]heptane scaffold fundamentally alters the spatial arrangement of its nitrogen atoms compared to piperazine. The distance between the two nitrogen atoms is increased by approximately 1.3 Šrelative to the most stable conformation of piperazine [1]. This is accompanied by an increase in molecular volume of ~9-13 ų, which impacts the shape and electrostatic surface of any molecule incorporating this core [2].

N-N Distance
Head-to-head
Δ +1.3 Å, +9–13 ų
Spatial shift alters pharmacophore geometry
QM conformational analysis vs. piperazine
Conformational Analysis Medicinal Chemistry Structure-Based Drug Design

logD Lowering Effect vs. Piperazine

Contrary to the expectation that adding carbon atoms increases lipophilicity, the 2,6-diazaspiro[3.3]heptane scaffold exhibits a 'logD lowering' effect. When incorporated into a matched molecular pair (MMP) analysis, the diazaspiro core reduced the measured logD₇.₄ by 0.7 to 1.1 log units compared to its corresponding piperazine analog, depending on the specific substitution pattern [1]. This effect is attributed to the increased exposure of polar nitrogen atoms and reduced lipophilic surface area resulting from the constrained conformation [2].

logD Reduction
Head-to-head
ΔlogD₇.₄ -0.7 to -1.1
Supports lipophilicity-driven ADME optimization
Shake-flask method; pH 7.4
Physicochemical Properties ADME logD Lipophilicity

Sigma-2 Receptor Selectivity: N-Benzyl Substitution

In a study evaluating diazaspiro cores as piperazine bioisosteres for σ2 receptor ligands, compounds bearing an N-benzyl substituent on the diazaspiro[3.3]heptane scaffold were evaluated in radioligand binding assays. While the direct replacement of piperazine with the diazaspiro core in a benzimidazolone-based lead resulted in a significant loss of σ2R affinity (Ki > 10 µM vs. piperazine lead Ki = 1.4 nM), this was not universally true across all substitution patterns [1]. Notably, the study highlights that N-benzyl substituted diazaspiro[3.3]heptanes represent a distinct chemotype within this class, and their affinity for σ2R and related targets (e.g., σ1R) must be empirically determined and cannot be inferred from piperazine SAR [2]. The data underscore that 2-benzyl-2,6-diazaspiro[3.3]heptane is a precise tool for probing the conformational and electronic requirements of the σ2R binding pocket, distinct from its more flexible piperazine counterparts [3].

σ2R Affinity
Head-to-head
Ki >10 µM vs 1.4 nM
Large shift indicates scaffold-dependent binding
Radioligand binding; rat brain prep
Sigma Receptors CNS Neuropharmacology Radioligand Binding

Dihydroorotase Inhibitory Activity

2-Benzyl-2,6-diazaspiro[3.3]heptane has been evaluated for its inhibitory activity against the enzyme dihydroorotase (DHOase), a key enzyme in the de novo pyrimidine biosynthesis pathway [1]. At a screening concentration of 10 µM, the compound exhibited an IC₅₀ value of 1.80 × 10⁵ nM (180 µM), indicating weak inhibitory activity against this target [2]. While this level of activity is not suitable for a lead compound, it provides a quantitative baseline for this specific chemotype. The data suggest that the benzyl-substituted diazaspiro core, in this specific context, does not strongly engage the DHOase active site, and any further development targeting this enzyme would require significant structural optimization [3].

DHOase Inhibition
Class-level
IC₅₀ 180 µM (weak)
Supports exclusion of pyrimidine biosynthesis pathway
Data to verify; screening context
Enzyme Inhibition Pyrimidine Metabolism Cancer Research

2-Benzyl-2,6-diazaspiro[3.3]heptane Applications


Sigma-2 Receptor Binding Pocket Probing

Utilize 2-benzyl-2,6-diazaspiro[3.3]heptane as a conformationally restricted probe to map the spatial tolerance of the σ2R binding site. The compound's rigid 2,6-diazaspiro[3.3]heptane core, with a defined N-N distance approximately 1.3 Å greater than piperazine [1], serves as a precise tool to differentiate binding modes and selectivity profiles between flexible piperazine-based ligands and their constrained counterparts [2].

ADME Optimization via logD Reduction

Incorporate the 2-benzyl-2,6-diazaspiro[3.3]heptane scaffold into a lead series to achieve a targeted reduction in lipophilicity. Empirical data show that replacing a piperazine core with this diazaspiro system can lower logD₇.₄ by 0.7 to 1.1 log units [1], providing a validated strategy for improving aqueous solubility and mitigating phospholipidosis risk while maintaining a comparable molecular weight [2].

De-risking Piperazine Leads via Conformational Restriction

Employ 2-benzyl-2,6-diazaspiro[3.3]heptane as a direct structural alternative to the piperazine moiety in a lead optimization program. The significant alteration in molecular volume (~9-13 ų) and nitrogen geometry [1] can be leveraged to escape crowded intellectual property space, modulate off-target pharmacology, or rescue series with suboptimal ADME profiles [2].

Pyrimidine Biosynthesis Exclusion Profiling

Use 2-benzyl-2,6-diazaspiro[3.3]heptane as a negative control or for specificity profiling in studies involving the dihydroorotase (DHOase) enzyme. Its weak inhibitory activity (IC₅₀ = 180 µM) [1] confirms that this chemotype does not meaningfully engage DHOase, allowing researchers to attribute observed biological effects to other pathways and avoid false positives in high-concentration screens [2].

Application
Selection Property
Validation Focus
σ2R Binding Pocket Probing
Rigid spirocyclic core, defined N-N distance
Binding-mode differentiation vs. flexible piperazines
ADME logD Optimization
Reported logD reduction profile
Aqueous solubility & phospholipidosis risk assessment
Piperazine Lead De-risking
Altered molecular volume & geometry
IP space & off-target profile differentiation
Pyrimidine Pathway Exclusion
Weak DHOase inhibitory profile
False positive exclusion in high-conc. screens

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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